3-Bromo-1H-indazole-6-carboxylic acid
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Overview
Description
3-Bromo-1H-indazole-6-carboxylic acid is a chemical compound with the CAS Number: 114086-30-5 . It has a molecular weight of 241.04 . It is used in the preparation of bicyclic compounds as 15-PGDH inhibitors .
Synthesis Analysis
The synthesis of indazole derivatives, including 3-Bromo-1H-indazole-6-carboxylic acid, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-1H-indazole-6-carboxylic acid . The InChI code is 1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis
3-Bromo-1H-indazole-6-carboxylic acid is a solid at ambient temperature . It has a molecular weight of 241.04 . The predicted boiling point is 493.4±25.0 °C and the predicted density is 1.946±0.06 g/cm3 .Scientific Research Applications
Antiviral Applications
Indazole derivatives have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Applications
Indazole derivatives have been found to have anti-inflammatory properties . This could potentially be applied in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indazole derivatives have shown potential in anticancer applications . They could be used in the development of new cancer therapies.
Antimicrobial Applications
Indazole derivatives have demonstrated antimicrobial activities . This suggests potential use in the treatment of various bacterial infections.
Antidiabetic Applications
Indazole derivatives have been found to possess antidiabetic properties . This could potentially be applied in the treatment of diabetes.
Herbicidal Applications
Indazole derivatives, such as indole-3-carboxylic acid derivatives, have been found to have herbicidal activity . They could potentially be used in the development of new herbicides.
Safety and Hazards
Future Directions
The future directions for the research on 3-Bromo-1H-indazole-6-carboxylic acid and its derivatives could involve further exploration of their anticancer, antiangiogenic, and antioxidant activities . Additionally, the development of novel synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, could be a promising area of research .
Mechanism of Action
Target of Action
Indazole derivatives have been known to exhibit a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s worth noting that indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
Biochemical Pathways
Indazole derivatives have shown potential to inhibit the proangiogenic cytokines associated with tumor development .
Pharmacokinetics
The compound is a solid at ambient temperature , which could influence its bioavailability.
Result of Action
Indazole derivatives have been found to hinder the viability of human cancer cell lines .
Action Environment
The compound is a solid at ambient temperature , which could influence its stability and efficacy.
properties
IUPAC Name |
3-bromo-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJMSAMIIFLSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600807 |
Source
|
Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-indazole-6-carboxylic acid | |
CAS RN |
114086-30-5 |
Source
|
Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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